1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-(6-methoxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO3/c1-6(12)10-11-8-4-3-7(13-2)5-9(8)14-10/h3-5H,1-2H3 |
InChI Key |
GNLZRQNRKUOERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 1 6 Methoxybenzo D Oxazol 2 Yl Ethanone
Electrophilic Substitution Reactions on the Benzene (B151609) Ring of the Benzo[d]oxazole System
The benzene ring of the benzo[d]oxazole system is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The regioselectivity and rate of these reactions are significantly influenced by the substituents present on the ring.
Influence of the Methoxy (B1213986) Group on Regioselectivity and Reactivity
The methoxy group (-OCH₃) at the 6-position of the benzoxazole (B165842) ring is a powerful activating group in electrophilic aromatic substitution reactions. Through its resonance effect, the oxygen atom of the methoxy group donates a lone pair of electrons to the aromatic system. This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than an unsubstituted benzene ring.
The increased electron density is not distributed uniformly around the ring but is concentrated at the positions ortho and para to the methoxy group. In the case of 1-(6-methoxybenzo[d]oxazol-2-yl)ethanone, the positions ortho to the methoxy group are C-5 and C-7, and the position para is C-4. Therefore, the methoxy group directs incoming electrophiles to these positions.
The directing effect of the methoxy group can be visualized through the resonance structures that show the delocalization of the lone pair of electrons from the oxygen atom into the benzene ring, leading to a negative charge accumulation at the C-5 and C-7 positions.
Nitration and Halogenation Pathways
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a classic electrophilic aromatic substitution. For this compound, nitration is expected to occur at the positions activated by the methoxy group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Given the directing effect of the methoxy group, the primary products would be the 5-nitro and 7-nitro derivatives. The exact ratio of these isomers would depend on steric factors and the specific reaction conditions.
Halogenation: The introduction of a halogen (e.g., bromine, chlorine) onto the benzene ring is another important electrophilic aromatic substitution. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, which polarizes the halogen molecule to create a stronger electrophile. Similar to nitration, halogenation of this compound is predicted to yield a mixture of the 5-halo and 7-halo substituted products due to the ortho-directing influence of the methoxy group.
Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring
The oxazole ring of the benzoxazole system can also undergo substitution reactions, particularly nucleophilic substitutions, although these are generally less common than electrophilic substitutions on the fused benzene ring.
Reactivity at C-2 and C-5 Positions
The reactivity of the oxazole ring towards nucleophiles is influenced by the electron distribution within the heterocyclic system. The C-2 position of the benzoxazole ring is analogous to the carbon atom of an imine and is thus electrophilic in nature. This electrophilicity makes the C-2 position a primary site for nucleophilic attack, especially if a good leaving group is present.
The C-5 position, being part of the fused benzene ring, is more susceptible to electrophilic attack as previously discussed. However, its reactivity towards nucleophiles is generally low unless activated by a strongly electron-withdrawing group. In the case of this compound, the methoxy group at the 6-position would further decrease the electrophilicity of the C-5 position, making nucleophilic attack at this site unfavorable.
Derivatives formed from Nucleophilic Attack
Nucleophilic attack at the C-2 position of the benzoxazole ring typically requires the presence of a suitable leaving group. In the absence of a leaving group on the ring itself, reactions involving nucleophiles often proceed at the ethanone (B97240) side chain. However, if a derivative of this compound were prepared with a leaving group at the C-2 position (e.g., a halogen), it would be susceptible to nucleophilic displacement. For instance, reaction with amines, alkoxides, or thiolates could lead to the formation of 2-amino, 2-alkoxy, or 2-thioalkoxy derivatives, respectively.
Reactivity of the Ethanone Side Chain
The ethanone (-C(O)CH₃) side chain at the C-2 position of the benzoxazole ring is a versatile functional group that can undergo a variety of chemical transformations. The carbonyl group and the adjacent methyl group are both reactive sites.
The carbonyl carbon of the ethanone group is electrophilic and can be attacked by nucleophiles. The methyl group is acidic due to the electron-withdrawing effect of the adjacent carbonyl and benzoxazole ring, allowing for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in various reactions.
Several name reactions can be utilized to modify the ethanone side chain:
Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) group of the ethanone side chain (after deprotonation) with an aldehyde or ketone in the presence of a weak base. nih.govwikipedia.org This would lead to the formation of an α,β-unsaturated ketone derivative.
Claisen-Schmidt Condensation: A specific type of aldol (B89426) condensation, the Claisen-Schmidt reaction involves the reaction of the enolate of the ethanone with an aromatic aldehyde that cannot enolize itself. wikipedia.org This reaction, typically base-catalyzed, would also yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325).
Mannich Reaction: This is a three-component condensation reaction involving the ethanone, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. nih.gov The product is a β-amino-ketone, known as a Mannich base.
Willgerodt-Kindler Reaction: This reaction allows for the conversion of the aryl alkyl ketone functionality of the ethanone side chain into a thioamide. nih.govnih.gov The reaction is typically carried out with sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid amide.
Below is a table summarizing the potential reactions of the ethanone side chain:
| Reaction Name | Reagents | Product Type |
| Knoevenagel Condensation | Aldehyde/Ketone, Weak Base | α,β-Unsaturated Ketone |
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | Chalcone (α,β-Unsaturated Ketone) |
| Mannich Reaction | Formaldehyde, Amine | β-Amino-Ketone (Mannich Base) |
| Willgerodt-Kindler Reaction | Sulfur, Amine | Thioamide |
Carbonyl Group Transformations (e.g., Reduction, Condensation, Oxime Formation)
The ethanone moiety is a primary site for chemical reactions, undergoing transformations typical of methyl ketones.
Reduction: The carbonyl group is readily reduced to a secondary alcohol using hydride-based reducing agents. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). researchgate.netyoutube.com This reaction converts the ethanone group into a 1-(6-methoxybenzo[d]oxazol-2-yl)ethanol moiety. youtube.com
Condensation: The presence of α-hydrogens on the methyl group allows this compound to participate in base-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation, where it reacts with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) in the presence of a base such as sodium hydroxide (B78521). wikipedia.org This reaction proceeds through an aldol addition followed by rapid dehydration to yield a stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone. cutm.ac.ingordon.edu
Oxime Formation: Like other ketones, the carbonyl group reacts with hydroxylamine (B1172632) (NH₂OH), typically from hydroxylamine hydrochloride, to form an oxime. This reaction replaces the carbonyl oxygen with a C=N-OH group, yielding this compound oxime.
Table 1: Summary of Carbonyl Group Transformations This table is interactive. Click on the headers to sort.
| Transformation | Reagent(s) | Functional Group Change | Product Class |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | C=O → CH-OH | Secondary Alcohol |
| Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | C=O → C=CH-Ar | Chalcone (α,β-Unsaturated Ketone) |
Alpha-Carbon Functionalization Reactions
The methyl group adjacent to the carbonyl function possesses acidic protons (α-hydrogens) that can be removed by a base to form a nucleophilic enolate intermediate. This enolate is central to various functionalization reactions at the alpha-position. libretexts.org
Halogenation: The α-carbon can be halogenated with reagents like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). wikipedia.orglibretexts.org The reaction mechanism and outcome depend on the conditions. pressbooks.pub
In acidic conditions , the reaction proceeds through an enol intermediate, typically resulting in the substitution of a single α-hydrogen to yield an α-halo ketone. pressbooks.pubyoutube.com Further halogenation is disfavored as the electron-withdrawing halogen reduces the basicity of the carbonyl oxygen, hindering the initial protonation step required for enol formation. pressbooks.pub
In basic conditions , an enolate intermediate is formed. The introduction of the first halogen atom increases the acidity of the remaining α-hydrogens via an inductive effect, making subsequent halogenations faster. wikipedia.orgpressbooks.pub For a methyl ketone like this compound, this leads to exhaustive halogenation to form a trihalomethyl ketone. This intermediate can then undergo the haloform reaction in the presence of excess base and halogen, ultimately cleaving the C-C bond to yield a carboxylate (6-methoxybenzo[d]oxazole-2-carboxylate) and a haloform (CHX₃). libretexts.org
Alkylation: The enolate, generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can act as a nucleophile in an Sₙ2 reaction with an alkyl halide. libretexts.orgmnstate.edu This reaction forms a new carbon-carbon bond, attaching an alkyl group to the α-carbon. The use of a strong base like LDA is crucial to ensure complete and irreversible formation of the enolate, preventing self-condensation side reactions. libretexts.orgmnstate.edu
Oxidation and Reduction Pathways of the Benzo[d]oxazole Ring System
The benzoxazole ring is an aromatic system, which confers significant stability. Reactions targeting the ring typically require more forcing conditions or specific catalytic activation compared to those involving the side chain.
Oxidation: The benzoxazole ring is generally resistant to oxidation. However, functionalization via oxidative C-H activation has been reported for benzoxazole systems, often catalyzed by transition metals. organic-chemistry.org These methods can introduce aryl or other groups at the C2 position, though in the case of the target molecule, the C2 position is already substituted. Other positions on the benzene ring could potentially be functionalized under specific oxidative conditions, but this is less common.
Reduction: The aromaticity of the benzoxazole ring makes it resistant to reduction by common hydride reagents like NaBH₄ under neutral conditions. rsc.org However, catalytic hydrogenation using transition metal catalysts (e.g., Ruthenium, Rhodium) and high pressures of hydrogen gas can achieve reduction of the aromatic system. nih.govmdpi.com This process could potentially reduce the benzene ring, the oxazole ring, or both, leading to ring-opened products or saturated heterocyclic systems. For instance, related heterocyclic systems like benzisoxazoles undergo reductive cleavage of the N-O bond under catalytic hydrogenation conditions. nih.gov
Table 2: Reactivity of the Benzo[d]oxazole Ring This table is interactive. Click on the headers to sort.
| Reaction Type | Conditions / Reagents | General Outcome |
|---|---|---|
| Oxidation | Transition Metal Catalysts | Generally stable; C-H activation possible at other positions. |
| Reduction | Catalytic Hydrogenation (e.g., H₂, Ru/C) | Reduction of the aromatic system; potential ring cleavage. |
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of these reactions provides insight into the reactivity and allows for the prediction of products.
Mechanism of Carbonyl Reduction by NaBH₄: The reduction begins with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com This step forms a tetrahedral alkoxide intermediate. In a subsequent step, a protic solvent (e.g., methanol) protonates the alkoxide oxygen, yielding the final secondary alcohol product. youtube.com
Mechanism of Claisen-Schmidt Condensation: This base-catalyzed reaction proceeds in several steps: cutm.ac.in
Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from the ethanone, forming a resonance-stabilized enolate.
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) molecule, forming a tetrahedral alkoxide intermediate (an aldol addition product).
Dehydration: The alkoxide is protonated by the solvent to form a β-hydroxy ketone, which then rapidly undergoes base-catalyzed elimination of a water molecule to form the highly conjugated and stable α,β-unsaturated ketone product.
Mechanism of α-Halogenation:
Acid-Catalyzed: The reaction is initiated by the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form a neutral enol intermediate. The electron-rich C=C bond of the enol acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂). This forms a resonance-stabilized cation that is then deprotonated to give the α-halo ketone and regenerate the acid catalyst. libretexts.orgyoutube.com
Base-Promoted: A base removes an α-proton to form a nucleophilic enolate. The enolate then attacks the halogen in an Sₙ2-like step to yield the α-halo ketone. libretexts.orgyoutube.com
Derivatization Strategies and Analog Synthesis Based on 1 6 Methoxybenzo D Oxazol 2 Yl Ethanone
Systematic Structural Modifications of the Ethanone (B97240) Side Chain
The ethanone side chain is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
A primary strategy for modifying the ethanone moiety involves the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde. wikipedia.orggordon.edu This reaction converts the acetyl group into an α,β-unsaturated ketone, commonly known as a chalcone (B49325). The general scheme involves the reaction of 1-(6-methoxybenzo[d]oxazol-2-yl)ethanone with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. taylorandfrancis.com The reactivity of the aromatic aldehyde is influenced by the nature of its substituents; electron-withdrawing groups generally enhance reactivity, while electron-donating groups may decrease it.
These chalcone intermediates are valuable precursors for the synthesis of various heterocyclic compounds. For instance, the reaction of these α,β-unsaturated ketones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazole (B372694) derivatives. jddtonline.infonih.gov The cyclization reaction typically proceeds by refluxing the chalcone with the hydrazine derivative in a suitable solvent like ethanol (B145695) or acetic acid. This approach allows for the introduction of a five-membered heterocyclic ring, further expanding the chemical space of the derived compounds.
| Derivative Type | Reagents | General Structure |
| Chalcone | Substituted Aromatic Aldehyde, Base (e.g., NaOH) | |
| Pyrazole | Chalcone, Hydrazine Hydrate |
Substituent Variation on the Benzo[d]oxazole Ring for Chemical Property Modulation
The benzo[d]oxazole ring system is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the benzene (B151609) portion of the molecule. The regioselectivity of these substitutions is dictated by the directing effects of the existing methoxy (B1213986) and acetyl groups.
The methoxy group (-OCH3) at the 6-position is an activating, ortho-para directing group due to its electron-donating resonance effect. Conversely, the acetyl group at the 2-position, being part of the oxazole (B20620) ring, exerts a deactivating, meta-directing influence on the benzene ring through its electron-withdrawing inductive and resonance effects. The interplay of these two groups determines the position of incoming electrophiles. The activating effect of the methoxy group generally dominates, directing electrophiles to the positions ortho and para to it (positions 5 and 7). However, the deactivating nature of the rest of the molecule will necessitate carefully chosen reaction conditions.
Common electrophilic substitution reactions that can be employed include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).
Halogenation: Employing reagents like bromine in acetic acid or N-bromosuccinimide to introduce a halogen atom (e.g., -Br).
Friedel-Crafts Acylation and Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl3). However, Friedel-Crafts reactions can be challenging on deactivated rings.
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO3, H2SO4 | 1-(5-Nitro-6-methoxybenzo[d]oxazol-2-yl)ethanone, 1-(7-Nitro-6-methoxybenzo[d]oxazol-2-yl)ethanone |
| Bromination | Br2, Acetic Acid | 1-(5-Bromo-6-methoxybenzo[d]oxazol-2-yl)ethanone, 1-(7-Bromo-6-methoxybenzo[d]oxazol-2-yl)ethanone |
Synthesis of Fused Ring Systems Incorporating the Benzo[d]oxazole Framework
The synthesis of fused ring systems extends the molecular complexity by building additional rings onto the existing benzo[d]oxazole framework. This can be achieved through intramolecular cyclization reactions of suitably functionalized derivatives.
One potential strategy involves the functionalization of the methyl group of the ethanone side chain, followed by cyclization onto the benzo[d]oxazole ring. For instance, the methyl group can be brominated to yield an α-bromo ketone. This intermediate can then react with a nucleophile, which could be part of a substituent introduced onto the benzene ring, leading to the formation of a new fused ring.
Another approach could involve a Pictet-Spengler-type reaction. If the ethanone side chain is converted to an aminoethyl group, and an aldehyde functionality is introduced onto the benzene ring (e.g., at the 5- or 7-position), an intramolecular cyclization could lead to the formation of a new six-membered ring fused to the benzo[d]oxazole system.
These strategies often require multi-step synthetic sequences to install the necessary functional groups for the key cyclization step. The feasibility and outcome of such reactions would depend on the specific reagents and conditions employed.
Synthesis of Heterocyclic Hybrids and Conjugates
Creating hybrid molecules by linking the this compound core to other heterocyclic systems can lead to novel compounds with potentially interesting properties. This can be achieved through various synthetic strategies.
One common method is to utilize the ethanone side chain as a linking point. For example, the chalcone derivatives discussed in section 4.1 can be reacted with other binucleophiles to generate different heterocyclic rings. Reaction with thiourea (B124793) could yield pyrimidine-2-thione derivatives, while reaction with guanidine (B92328) could produce aminopyrimidines.
Alternatively, the benzo[d]oxazole ring itself can be functionalized to append other heterocyclic moieties. For instance, if a halogen is introduced onto the benzene ring (as described in section 4.2), it can serve as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to attach other heterocyclic rings.
Chemo- and Regioselective Derivatization Methodologies
Achieving chemo- and regioselectivity is crucial when derivatizing a molecule with multiple reactive sites like this compound.
Chemoselectivity: The different functional groups on the molecule exhibit distinct reactivities. The carbonyl group of the ethanone side chain is susceptible to nucleophilic addition, while the aromatic ring is prone to electrophilic substitution. By choosing appropriate reagents and reaction conditions, it is possible to selectively target one functional group over the other. For instance, the Claisen-Schmidt condensation is highly selective for the ethanone side chain under basic conditions, leaving the aromatic ring untouched. wikipedia.org Conversely, electrophilic aromatic substitution is performed under acidic conditions that favor reaction on the ring.
Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures
Precursor for the Synthesis of Diverse Heterocyclic Systems
The 2-acetyl group of 1-(6-methoxybenzo[d]oxazol-2-yl)ethanone is a key functional handle that enables its transformation into a variety of other heterocyclic scaffolds. This versatility makes it a significant precursor for creating molecules with potential applications in medicinal chemistry and materials science.
A primary pathway for derivatization is through the Claisen-Schmidt condensation reaction. rasayanjournal.co.in In this reaction, the α-carbon of the ethanone's acetyl group is deprotonated by a base (e.g., NaOH or KOH) to form an enolate, which then acts as a nucleophile, attacking an aromatic aldehyde. The resulting aldol (B89426) addition product readily dehydrates to form a chalcone (B49325), an α,β-unsaturated ketone. nih.gov This transforms the initial ethanone (B97240) into a larger, conjugated system containing the intact 6-methoxybenzo[d]oxazole (B3392587) moiety.
These benzoxazole-bearing chalcones are not merely final products but are themselves crucial intermediates for further cyclization reactions to generate five- and six-membered heterocyclic rings. nih.gov
Synthesis of Pyrazoles: By reacting the benzoxazole-chalcone intermediate with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), a new five-membered heterocyclic ring, a pyrazole (B372694), can be formed. scispace.comscholarsresearchlibrary.com The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone's enone system, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. researchgate.netresearchgate.net This method allows for the fusion of the benzoxazole (B165842) scaffold with a pyrazole moiety, creating hybrid structures of significant interest in drug discovery.
Synthesis of Pyrimidines: The chalcone intermediate can also be used to construct six-membered heterocyclic systems like pyrimidines. Cyclocondensation of the α,β-unsaturated ketone system with compounds containing an N-C-N fragment, such as urea (B33335) or thiourea (B124793), under appropriate conditions, leads to the formation of dihydropyrimidinones/-thiones. nih.gov This reaction expands the synthetic utility of the original ethanone building block to access another important class of nitrogen-containing heterocycles.
The following table summarizes the transformation of this compound into these diverse heterocyclic systems.
| Starting Material | Reagents | Intermediate | Reagents for Cyclization | Final Heterocyclic System |
| This compound | Aromatic Aldehyde, Base (e.g., NaOH) | Benzoxazole-Chalcone | Hydrazine Hydrate | Benzoxazole-Pyrazole |
| This compound | Aromatic Aldehyde, Base (e.g., NaOH) | Benzoxazole-Chalcone | Urea or Thiourea | Benzoxazole-Pyrimidine |
Application in Multi-Component Reaction Design
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. researchgate.net The ketone functionality present in this compound makes it a highly attractive candidate for inclusion in various MCR designs, even though specific examples in the literature are not widespread. Its potential lies in its ability to act as the carbonyl component in well-established MCRs.
For instance, the Biginelli reaction, a classic MCR, synthesizes dihydropyrimidines from an aldehyde, a β-ketoester, and urea. While the title compound is not a β-ketoester, its enolizable ketone group suggests its potential participation in Biginelli-like or Hantzsch-type dihydropyridine (B1217469) syntheses, which also rely on a ketone component. Designing an MCR around this compound would enable the rapid assembly of complex molecules incorporating the benzoxazole scaffold, offering a streamlined route to novel chemical libraries for screening purposes. nih.gov
The Ugi and Passerini reactions are other prominent MCRs that could potentially incorporate derivatives of the title compound. nih.gov If the ethanone were modified to an aldehyde or carboxylic acid, it could serve as a direct input for these isocyanide-based MCRs, further expanding its utility in combinatorial chemistry and the efficient synthesis of diverse molecular architectures.
Strategic Incorporation into Polymeric and Supramolecular Structures
The rigid and thermally stable nature of the benzoxazole ring makes it a desirable component in high-performance polymers. acs.org Materials such as polybenzoxazoles (PBOs) and poly(benzoxazole imide)s (PBOPIs) are known for their excellent thermal stability, high glass transition temperatures (Tg), and robust mechanical properties. rsc.orgkoreascience.kr
While this compound is not a monomer itself, it can be strategically modified to become a precursor for monomers used in polymerization. For example, the benzoxazole core could be further functionalized by introducing polymerizable groups, such as amines or carboxylic acids. The synthesis of aromatic polyimides, for instance, typically involves the polycondensation of a diamine with a tetracarboxylic dianhydride. titech.ac.jp By chemically transforming the acetyl group and/or adding functional groups to the benzene (B151609) ring of the benzoxazole core, novel diamine monomers could be created.
Incorporating the this compound scaffold into a polymer backbone would impart the inherent properties of the benzoxazole unit to the final material. rsc.org This strategy allows for the tuning of polymer properties, such as increasing thermal resistance and enhancing mechanical strength, making the resulting materials suitable for applications in aerospace, electronics, and other advanced technologies. rsc.org
| Polymer Type | Monomer Precursor Derived From Title Compound | Resulting Polymer Properties |
| Poly(benzoxazole imide)s (PBOPIs) | Diamine containing the 6-methoxybenzo[d]oxazole core | High thermal stability (Td5% > 500 °C), high glass transition temperatures (Tg > 280 °C), excellent mechanical strength. rsc.org |
| Polybenzoxazoles (PBOs) | Dihydroxy-diamine or dicarboxylic acid containing the benzoxazole core | Exceptional thermal and oxidative stability, high tensile strength, insolubility in common organic solvents. koreascience.kr |
Catalytic Transformations Utilizing the Benzo[d]oxazole Core as a Ligand or Substrate
The benzo[d]oxazole core of this compound possesses electronic and structural features that allow it to participate in catalytic transformations in two distinct ways: as a ligand for metal catalysts and as a substrate for C-H functionalization.
As a Ligand: The nitrogen atom within the oxazole (B20620) ring has a lone pair of electrons that can coordinate to transition metal centers, making benzoxazole derivatives effective ligands in catalysis. nih.gov Benzoxazole-phenoxide ligands have been successfully used to support Group IV metal catalysts (e.g., Titanium and Zirconium) for the ring-opening polymerization of lactide and ε-caprolactone, producing biodegradable polymers. bohrium.comresearchgate.net Similarly, cobalt complexes with benzoxazole-containing ligands have shown efficacy as photocatalysts for the degradation of organic dyes. mdpi.com By utilizing this compound as a scaffold, novel ligands can be designed where the acetyl group is modified to create bidentate or tridentate coordination sites, potentially leading to catalysts with unique reactivity and selectivity.
As a Substrate: The aromatic C-H bonds of the benzoxazole ring system are susceptible to direct functionalization through transition metal-catalyzed reactions. Palladium-catalyzed direct C-H arylation, for example, is a powerful method for forming C-C bonds and has been applied to benzoxazoles. organic-chemistry.org This allows for the introduction of various aryl groups at specific positions on the heterocyclic core, significantly increasing molecular complexity. This type of transformation uses the benzoxazole itself as the substrate, offering a direct and atom-economical route to highly functionalized derivatives without the need for pre-functionalized starting materials like halides or organometallics.
Design Principles for Constructing Advanced Chemical Scaffolds from Benzo[d]oxazole Ethanone Derivatives
The utility of this compound as a synthetic intermediate gives rise to several key principles for the design of advanced chemical scaffolds. These principles leverage the distinct reactivity of its functional groups and the inherent stability of its core structure.
Exploitation of the Acetyl Group as a Synthetic Linchpin: The primary design principle involves using the acetyl group as a versatile reactive handle. Its α-protons allow for enolate formation, enabling Claisen-Schmidt condensations to form chalcone intermediates. These intermediates serve as pivotal points for subsequent cyclization reactions to build a wide range of fused or linked heterocyclic systems, such as pyrazoles and pyrimidines. scispace.comnih.gov
Core Functionalization via C-H Activation: The benzoxazole ring, often considered a stable core, can be directly functionalized using modern catalytic methods like palladium-catalyzed C-H arylation. organic-chemistry.org This allows for the late-stage introduction of molecular diversity directly onto the heterocyclic system, providing a powerful tool for structure-activity relationship (SAR) studies in medicinal chemistry.
Use of the Benzoxazole as a "Privileged" Structural Motif: Benzoxazole is a well-known "privileged scaffold" found in numerous biologically active compounds. tandfonline.comwikipedia.org A key design strategy is to use this compound as the foundational piece and append other pharmacophores or functional groups to it, creating hybrid molecules that may exhibit synergistic or novel biological activities. nih.gov
Ligand-Directed Catalyst Design: The nitrogen atom of the oxazole ring provides a natural coordination site for metals. This feature can be exploited to design novel ligands and catalysts. By modifying the substituents on the benzoxazole ethanone scaffold, the steric and electronic properties of the resulting metal complex can be fine-tuned to control its catalytic activity and selectivity in various organic transformations. bohrium.commdpi.com
Monomer Elaboration for Advanced Materials: For materials science applications, the benzoxazole ethanone derivative can be viewed as a precursor to a rigid, thermally stable unit. The design principle here involves the strategic addition of polymerizable functional groups (e.g., amines, hydroxyls, carboxylic acids) to create monomers for high-performance polymers like polyimides, thereby embedding the favorable properties of the benzoxazole core into a larger macromolecular structure. rsc.orgrsc.org
By applying these principles, chemists can systematically utilize this compound to construct a vast and diverse range of complex molecules and materials with tailored properties and functions.
Structure Property Relationships Chemical Focus of Benzo D Oxazol 2 Yl Ethanone Derivatives
Influence of the Methoxy (B1213986) Group on Electronic Distribution and Reactivity
The methoxy group (–OCH₃) at the 6-position of the benzoxazole (B165842) ring exerts a significant influence on the molecule's electronic properties through two opposing effects: a resonance (or mesomeric) effect and an inductive effect.
Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic benzene (B151609) ring. This electron-donating resonance effect increases the electron density on the ring, particularly at the positions ortho and para to the methoxy group (positions 5 and 7). This heightened electron density makes the benzene portion of the molecule more susceptible to attack by electrophiles, thus activating it towards electrophilic aromatic substitution reactions.
Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group also withdraws electron density from the benzene ring through the sigma bond framework. This electron-withdrawing inductive effect is weaker than the electron-donating resonance effect.
Steric Effects of the Ethanone (B97240) Moiety on Reaction Pathways
The ethanone (acetyl) group, –C(O)CH₃, located at the 2-position of the benzoxazole ring, introduces notable steric considerations that can influence reaction pathways. The 2-position is adjacent to the nitrogen atom (N-3) of the oxazole (B20620) ring. The spatial bulk of the ethanone moiety can create steric hindrance, impeding the approach of reagents to this nitrogen atom or the neighboring C-2 carbon.
This steric crowding can affect:
Nucleophilic attack at N-3: Reactions such as N-alkylation may be slowed or prevented depending on the size of the incoming electrophile.
Reactions at the carbonyl group: While the carbonyl carbon is inherently electrophilic, its accessibility to bulky nucleophiles might be reduced.
Conformational preferences: The orientation of the ethanone group relative to the benzoxazole plane can influence intermolecular interactions in both solution and the solid state, potentially affecting reaction kinetics and crystal packing.
While electronic effects are often the primary driver of reactivity in aromatic systems, steric effects can play a decisive role in determining the final product distribution, especially when multiple reaction sites are electronically viable. youtube.com
Correlation of Structural Features with Specific Chemical Reactivity Profiles
The chemical reactivity of 1-(6-methoxybenzo[d]oxazol-2-yl)ethanone is a composite of the functionalities present in its structure: the electron-rich methoxy-substituted benzene ring, the electrophilic ethanone group, and the benzoxazole core itself.
Benzene Ring Reactivity: As influenced by the activating methoxy group, the benzene portion of the molecule is primed for electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the methoxy group would favor substitution at the 5- and 7-positions.
Ethanone Group Reactivity: The ethanone moiety offers several avenues for chemical transformation. The electrophilic carbonyl carbon is a target for nucleophilic addition by reagents like organometallics or hydrides. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations or alkylations.
Oxazole Ring Reactivity: The benzoxazole system itself can participate in various transformations. The nitrogen atom at the 3-position is weakly basic and can be protonated or alkylated. The entire heterocyclic system can act as a scaffold for the synthesis of more complex molecules. researchgate.net
Impact of Substitutions on Physical-Chemical Parameters Relevant to Chemical Processing
The physical and chemical properties of benzoxazole derivatives are highly dependent on the nature and position of their substituents. These parameters, including dipole moment, polarity, and solvent interactions, are critical for chemical processing, influencing solubility, reaction rates, and purification methods.
The introduction of a methoxy group, as in this compound, increases the molecule's polarity compared to an unsubstituted analogue. This is expected to increase its dipole moment and affect its solubility in various organic solvents. The oxygen atoms in the methoxy and ethanone groups can also act as hydrogen bond acceptors, influencing interactions with protic solvents.
Computational models provide estimates for several key physicochemical parameters. A comparison with related structures illustrates the impact of different substituents on these properties. For instance, replacing the electron-donating methoxy group with a powerful electron-withdrawing group like a nitro group significantly alters the electronic profile and related physical parameters. nih.gov
| Compound Name | Substituent at C6 | Calculated XLogP3 | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Acceptor Count |
|---|---|---|---|---|
| 1-(6-Methoxybenzofuran-2-yl)ethanone (Analogue) | -OCH₃ | 2.7 | 39.4 | 3 |
Rational Design Principles for Modulating Chemical Characteristics and Performance in Synthetic Applications
The benzoxazole framework is a versatile scaffold that allows for the rational design of molecules with tailored chemical properties for specific synthetic outcomes. researchgate.netjetir.org By strategically modifying the substituents on the benzoxazole ring, chemists can fine-tune the electronic and steric nature of the molecule, thereby controlling its reactivity and utility as a chemical intermediate.
Principles for modulating the characteristics of this compound include:
Electronic Modulation: The reactivity of the aromatic ring can be altered by replacing the electron-donating methoxy group with either a neutral substituent (like hydrogen or an alkyl group) or an electron-withdrawing group (like a nitro or cyano group). An electron-withdrawing group would deactivate the ring towards electrophilic attack but could facilitate nucleophilic aromatic substitution. marmara.edu.tr
Modification of the Ethanone Group: The ethanone moiety can be transformed into other functional groups to serve as a handle for further synthesis. For example, reduction of the ketone can yield an alcohol, which can then be used in ether or ester formation. Alternatively, reaction at the alpha-carbon can be used to build longer carbon chains.
Introducing New Functional Groups: Additional functional groups can be installed on the benzene ring to provide new reaction sites. This allows the molecule to be used as a multifunctional building block for constructing more complex heterocyclic systems.
These design principles enable the conversion of a base structure like this compound into a diverse array of derivatives, each with specific reactivity profiles suited for various applications in organic synthesis. nih.govresearchgate.net
Future Directions and Emerging Research Opportunities in 1 6 Methoxybenzo D Oxazol 2 Yl Ethanone Chemistry
Development of Novel and More Efficient Synthetic Pathways
The synthesis of benzoxazole (B165842) derivatives has been a subject of extensive study, traditionally relying on the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. nih.govnih.gov Future research will undoubtedly focus on developing more sustainable, efficient, and versatile synthetic routes to 1-(6-methoxybenzo[d]oxazol-2-yl)ethanone and its analogs.
Key areas of development include:
Green Chemistry Approaches : The emphasis on environmentally friendly methods will drive the adoption of sustainable solvents, waste reduction strategies, and energy-efficient processes. chemistryjournal.net This includes the use of recyclable catalysts and solvent-free reaction conditions. nih.govacs.org
Advanced Catalysis : Innovations in catalyst design are crucial for enhancing synthetic efficiency and selectivity. chemistryjournal.net Research is moving towards the use of nanocatalysts, metal-organic frameworks (MOFs), and Brønsted acidic ionic liquids, which have shown promise in facilitating benzoxazole synthesis with high yields and easy catalyst recovery. nih.govacs.orgacs.org
Enabling Technologies : Techniques such as microwave-assisted synthesis and flow chemistry are being explored to gain better control over reaction parameters, reduce reaction times, and improve scalability. chemistryjournal.neteurekaselect.com Microwave irradiation, in particular, offers a more effective method of energy transfer compared to conventional heating, often leading to higher yields in shorter times. eurekaselect.com
One-Pot and Multicomponent Reactions : To streamline synthesis, sequential and multicomponent reactions are being developed. These strategies reduce the number of intermediate purification steps, saving time and resources, and can open up new avenues for creating diverse molecular libraries. chemistryjournal.net
| Parameter | Traditional Methods | Emerging Methodologies |
|---|---|---|
| Reaction Conditions | High temperatures, harsh reagents | Milder conditions, often room temperature |
| Catalysts | Strong acids/bases, stoichiometric reagents | Nanocatalysts, ionic liquids, MOFs (reusable) nih.govacs.orgacs.org |
| Solvents | Volatile organic compounds (VOCs) | Green solvents or solvent-free conditions acs.org |
| Efficiency | Often lower yields, multiple steps | Higher yields, one-pot procedures, shorter reaction times nih.goveurekaselect.com |
| Sustainability | High waste generation, energy-intensive | Reduced waste, improved atom economy, energy-efficient chemistryjournal.net |
Exploration of Undiscovered Chemical Reactivity Patterns and Selectivities
While the benzoxazole core is relatively stable, the functional groups of this compound—the acetyl group at the 2-position and the methoxy (B1213986) group on the benzene (B151609) ring—offer numerous opportunities for novel chemical transformations. Future research will likely focus on uncovering new reactivity patterns beyond standard transformations.
Potential areas for exploration include:
C-H Functionalization : Direct C-H activation and functionalization of the benzoxazole core represent a highly atom-economical approach to creating new derivatives. Exploring selective C-H arylation, alkylation, or amination at various positions on the benzene ring could yield novel compounds that are otherwise difficult to synthesize.
Acetyl Group Transformations : The ketone functionality is a versatile handle for a wide range of reactions. Beyond simple condensations, future work could explore novel cycloadditions, asymmetric reductions, or rearrangements involving the acetyl group to build more complex molecular architectures.
Influence of the Methoxy Group : The electron-donating methoxy group influences the electronic properties of the benzoxazole system. Investigating how this group directs electrophilic substitution or participates in demethylation-functionalization sequences could provide access to new classes of derivatives with altered properties.
Advanced Applications in Cascade Reactions and Asymmetric Synthesis
Cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for rapidly building molecular complexity. The structure of this compound makes it a suitable candidate for incorporation into such sequences.
Future research could leverage this compound in:
Domino Reactions : Designing novel domino sequences where the ketone or the benzoxazole nitrogen participates in intramolecular or intermolecular cyclizations. For example, a tandem aza-Michael addition followed by a hemiacetal formation could be envisioned. nih.gov
Asymmetric Catalysis : The development of enantioselective transformations is a central theme in modern organic chemistry. Future efforts could focus on the asymmetric functionalization of the acetyl group or the synthesis of chiral derivatives using organocatalysis or transition-metal catalysis. This could lead to the creation of complex, drug-like spirocyclic scaffolds with high stereocontrol. researchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and discovery. acs.org These technologies enable the rapid screening of a vast number of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthetic pathways or discover new reactions. chemistryjournal.net
For this compound, this integration can accelerate progress by:
Reaction Optimization : Automated platforms can perform hundreds of small-scale experiments in parallel to quickly determine the best conditions for a desired transformation, saving significant time and resources compared to traditional one-at-a-time experimentation. acs.org
Library Synthesis : HTE can be used to generate large libraries of derivatives by reacting this compound with a diverse set of building blocks. This is particularly valuable for creating compound collections for screening purposes.
Data-Driven Discovery : The large datasets generated by HTE can be used to train machine learning algorithms to predict reaction outcomes, further accelerating the discovery of new synthetic methods and molecules. digitellinc.com
| Advantage | Description |
|---|---|
| Speed | Massively parallel experimentation drastically reduces the time required for discovery and optimization. acs.org |
| Scale | Miniaturization allows for experimentation with scarce materials, which is crucial when working with complex substrates. digitellinc.com |
| Efficiency | Automation of liquid and solid handling reduces manual effort and improves reproducibility. acs.org |
| Data Richness | Generates large, high-quality datasets suitable for computational analysis and predictive modeling. digitellinc.com |
Theoretical Advancements in Computational Predictions of Chemical Behavior
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) and other methods can be used to model reaction mechanisms, predict spectroscopic properties, and analyze electronic structures.
Future theoretical work on this compound could focus on:
Reactivity Prediction : Using computational models to predict the most likely sites for electrophilic or nucleophilic attack, the feasibility of proposed reaction pathways, and the activation energies for different transformations. nih.gov This can guide experimental efforts by prioritizing the most promising avenues.
Structural and Electronic Analysis : Calculating properties such as polarizability, dipole moment, and HOMO-LUMO energy gaps to understand the electronic nature of the molecule. researchgate.net Such studies can help in designing derivatives with specific electronic or optical properties.
Mechanism Elucidation : Simulating reaction transition states to provide detailed insights into reaction mechanisms, which is often difficult to achieve through experimental means alone. acs.org
Potential Applications as Chemical Probes for Fundamental Research in Chemical Biology
Chemical probes are small molecules used to study and manipulate biological systems. bath.ac.uk They are essential tools in chemical biology for interrogating protein function and cellular pathways. The this compound scaffold, while not a therapeutic agent itself, is an excellent starting point for the design of such "tool compounds."
Future research in this area could involve modifying the scaffold to create:
Fluorescent Probes : By attaching a fluorophore to the benzoxazole core, it is possible to create probes for biological imaging. ed.ac.uk These probes could be designed to localize in specific cellular compartments or to change their fluorescence properties in response to a specific biological event or analyte. rsc.org
Affinity-Based Probes : The molecule could be functionalized with a reactive group (e.g., an alkyne or azide for click chemistry) to allow for covalent attachment to target proteins. This would enable researchers to identify the binding partners of benzoxazole-based compounds within a cell.
Caged Compounds : The key functional groups could be "caged" with a photolabile protecting group. This would allow for the controlled release of the active compound at a specific time and location within a biological system using light, providing precise spatiotemporal control over its activity.
The emphasis here is on developing the molecule as a tool for fundamental research—to probe biological processes—rather than as a direct therapeutic. researchgate.net The development of boronate-based probes for detecting biological oxidants serves as a successful example of how small molecules can be engineered for specific sensing applications in redox biology. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1-(6-methoxybenzo[d]oxazol-2-yl)ethanone, and how do reaction conditions influence yield and purity?
A key method involves acetylating benzoxazole derivatives. For example, 1-(1H-benzimidazol-2-yl)ethanone was synthesized by refluxing 1H-benzimidazole with acetyl chloride for 2 hours, followed by recrystallization with methanol to achieve high purity . For the 6-methoxy-substituted variant, steric and electronic effects of the methoxy group may necessitate optimized reaction conditions. Solvent selection significantly impacts yield and enantioselectivity; toluene and tert-butyl methyl ether showed comparable yields (~80%) in rhodium-catalyzed arylboronic acid additions to benzoxazole ketones, but toluene provided better reproducibility . Base choice (e.g., KOH vs. NaO-t-Bu) and additive presence (e.g., B(OH)₃) also modulate reaction efficiency .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Chiral HPLC : Essential for enantiomer separation. For example, an AD-H column resolved enantiomers of 1-(benzo[d]oxazol-2-yl)ethanone derivatives, with retention times correlated to absolute configurations confirmed via optical rotation comparisons .
- X-ray crystallography : Determines molecular geometry and substituent effects. A related methoxybenzoyl-oxazolidinone derivative exhibited planar geometry at the oxazoline ring, with C=O bond lengths (1.21 Å) indicating resonance stabilization .
- NMR and mass spectrometry : ¹H/¹³C NMR identifies substitution patterns, while high-resolution mass spectrometry confirms molecular weight (e.g., exact mass = 205.07393 for a methoxy-indolyl ethanone analog) .
Advanced Research Questions
Q. How does the 6-methoxy group influence catalytic efficiency in rhodium-mediated enantioselective arylations?
The methoxy group introduces steric hindrance and electronic effects. In Rh/(S,S,S,S)-Wingphos-catalyzed arylboronic acid additions, bulky substituents (e.g., acetyl or C4-H in benzoxazoles) reduce catalyst deactivation by limiting coordination to the metal center . Methoxy groups at the 6-position may enhance substrate rigidity, improving enantioselectivity. For example, toluene as a solvent increased ee values (up to 92%) in similar reactions, likely due to better stabilization of the transition state .
Q. What mechanistic insights explain contradictory data in additive-free vs. additive-dependent reaction conditions?
In rhodium-catalyzed arylations, additive-free conditions (e.g., absence of B(OH)₃) yielded equivalent enantioselectivity (~90% ee) but required higher catalyst loading (3.6 mol% vs. 1.5 mol%). This suggests additives stabilize the active Rh species, reducing deactivation pathways. Steric hindrance from the 6-methoxy group may partially mitigate catalyst degradation, enabling efficient reactions without additives .
Q. How do structural modifications of the benzo[d]oxazole core affect biological activity, such as kinase inhibition?
The benzo[d]oxazole moiety is a privileged scaffold in kinase inhibitors. For instance, KRC-108 (a TrkA inhibitor) incorporates a benzo[d]oxazol-2-yl group, where the oxazole nitrogen participates in hydrogen bonding with kinase active sites. Introducing a 6-methoxy group could enhance lipophilicity (predicted logP = 1.1 for related compounds ) and improve blood-brain barrier penetration . Computational modeling of substituent effects on binding affinity is recommended for structure-activity studies.
Methodological Recommendations
- Stereochemical Analysis : Combine chiral HPLC with X-ray crystallography to resolve enantiomers and assign configurations .
- Catalytic Optimization : Screen solvents (toluene, tert-BuOMe) and bases (KOH, NaO-t-Bu) in rhodium-catalyzed reactions to balance yield and enantioselectivity .
- Biological Profiling : Use kinase assays (e.g., TrkA inhibition ) to evaluate the impact of 6-methoxy substitution on activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
